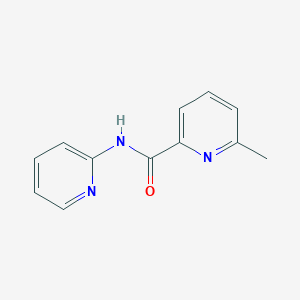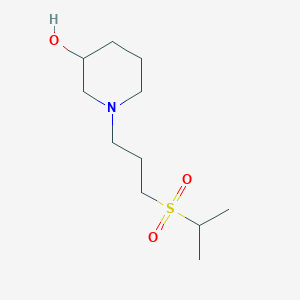![molecular formula C17H17ClN2O2 B6640945 [5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)
[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. This compound has been extensively studied in the scientific community due to its unique chemical structure and potential pharmacological properties.
Wirkmechanismus
The mechanism of action of [5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been proposed that this compound acts as a potent inhibitor of certain enzymes and receptors that are implicated in various diseases. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of certain genes that are important in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone have been extensively studied in vitro and in vivo. It has been shown to have potent anti-cancer effects in various cancer cell lines. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. The compound has been shown to have a favorable pharmacokinetic profile, making it suitable for various scientific applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone is its unique chemical structure, which makes it an attractive candidate for various scientific applications. The compound has been optimized for high yields and purity, making it suitable for various lab experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in any scientific application.
Zukünftige Richtungen
There are several future directions for the research on [5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone. One potential direction is the further investigation of its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of more potent and selective analogs of this compound for various scientific applications. Additionally, the potential toxicity of this compound needs to be carefully evaluated to ensure its safe use in any scientific application.
Synthesemethoden
The synthesis of [5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 4-chloropyridine-3-carbaldehyde with 4-hydroxypiperidine in the presence of a base to form the intermediate compound. This intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts to obtain the final product, [5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
The scientific research application of [5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone is vast and diverse. This compound has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as a tool compound in drug discovery and development. The unique chemical structure of this compound makes it an attractive candidate for various scientific applications.
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-3-1-12(2-4-15)13-9-14(11-19-10-13)17(22)20-7-5-16(21)6-8-20/h1-4,9-11,16,21H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZPBARCGQEFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)

![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)

![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)